molecular formula C12H12ClN B13660887 8-Chloro-4-isopropylquinoline

8-Chloro-4-isopropylquinoline

Cat. No.: B13660887
M. Wt: 205.68 g/mol
InChI Key: LYDYOMDUFDTYPG-UHFFFAOYSA-N
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Description

8-Chloro-4-isopropylquinoline is a quinoline derivative characterized by a chloro substituent at position 8 and an isopropyl group at position 2. Quinoline derivatives are renowned for their versatility in pharmaceutical and material sciences, particularly in antimicrobial, anticancer, and antimalarial applications. The structural features of this compound—specifically the electron-withdrawing chlorine and the bulky isopropyl group—influence its electronic properties, solubility, and binding interactions with biological targets.

Properties

Molecular Formula

C12H12ClN

Molecular Weight

205.68 g/mol

IUPAC Name

8-chloro-4-propan-2-ylquinoline

InChI

InChI=1S/C12H12ClN/c1-8(2)9-6-7-14-12-10(9)4-3-5-11(12)13/h3-8H,1-2H3

InChI Key

LYDYOMDUFDTYPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C=CC=C(C2=NC=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-4-isopropylquinoline can be achieved through various methods. One common approach involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. This method typically involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: Industrial production of this compound may involve large-scale Skraup synthesis followed by chlorination and alkylation steps. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-4-isopropylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.

Scientific Research Applications

8-Chloro-4-isopropylquinoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Substituents (Position) Key Functional Groups Molecular Formula Molecular Weight (g/mol)
8-Chloro-4-isopropylquinoline Cl (8), isopropyl (4) Chlorine, alkyl chain C₁₂H₁₂ClN 205.69*
8-Chloro-4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide Cl (8), hydroxy (4), thiadiazole-carboxamide (3) Hydroxy, carboxamide, thiadiazole C₁₆H₁₄ClN₃O₂S 355.82 (CAS 951975-08-9)
8-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid Cl (8), 4-isopropylphenyl (2), carboxylic acid (4) Carboxylic acid, aryl group C₂₀H₁₆ClNO₂ 343.80 (CAS 862661-15-2)
8-Chloro-4-hydroxy-5-methoxy-2-propylquinoline Cl (8), hydroxy (4), methoxy (5), propyl (2) Hydroxy, methoxy, alkyl chain C₁₄H₁₅ClNO₂ 268.73 (CAS 1189105-70-1)

*Calculated based on standard atomic weights.

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